molecular formula C15H12O2 B8299533 3-Styryl-benzoic acid

3-Styryl-benzoic acid

Cat. No. B8299533
M. Wt: 224.25 g/mol
InChI Key: RHKYEHRKNBWIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956216B2

Procedure details

74A (357 mg, 1.5 mmol) was suspended in EtOH (2 mL) and aqueous NaOH (1 M, 6 mL) and was heated to 80° C. for thirty minutes. Upon cooling to room temperature, the solution was acidified with HCl (concentrated), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (303 mg, 90%). NMR 1H (ppm, CDCl3): 8.26 (s, 1H), 7.99 (d, J3=7.7 Hz, 1H), 7.73 (d, J3=8.2 Hz, 1H), 7.53 (d, J3=7.3 Hz, 2H), 7.46 (td, J3=7.7 Hz, J4=2.2 Hz, 1H), 7.37 (t, J3=7.4 Hz, 2H), 7.30-7.24 (m, 1H), 7.21 (d, J3=17 Hz, 1H), 7.13 (d, J3=16 Hz, 1H).
Name
74A
Quantity
357 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:5]=1.[OH-].[Na+].Cl>CCO>[CH:10]([C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:18])=[O:2])=[CH:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
74A
Quantity
357 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C=CC1=CC=CC=C1)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The white crystalline precipitate was dried under vacuum (303 mg, 90%)

Outcomes

Product
Name
Type
Smiles
C(=CC1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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